5-(4-Chlorophenyl)nicotinic acid

Descripción general

Descripción

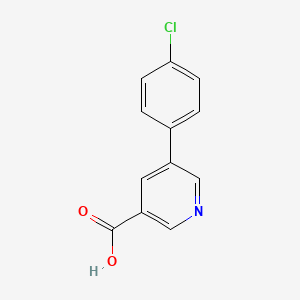

5-(4-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It features a nicotinic acid core substituted with a 4-chlorophenyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and nicotinic acid.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate 5-(4-chlorophenyl)pyridine-3-carbaldehyde.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chlorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 5-(4-Chlorophenyl)pyridine-3-carboxylic acid.

Reduction: 5-(4-Chlorophenyl)pyridine-3-methanol.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Chlorophenyl)nicotinic acid is utilized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity.

Key Applications:

- Neurological Disorders: Research indicates that compounds derived from this compound can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as Alzheimer's disease and schizophrenia. By acting on these receptors, the compound may improve cognitive function and reduce symptoms associated with these disorders .

Biochemical Research

In biochemical studies, this compound is significant for investigating nicotinic receptors. These receptors play a crucial role in neurotransmission and are potential therapeutic targets for various diseases.

Research Findings:

- Studies have shown that this compound can act as a positive allosteric modulator (PAM) of nAChRs, which enhances receptor activation without directly activating the receptor itself. This property is beneficial for developing drugs with fewer side effects compared to traditional agonists .

Material Science

The unique electronic properties of this compound make it a candidate for developing advanced materials, including organic semiconductors.

Applications:

- Organic Electronics: The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential to develop agrochemicals that enhance crop resistance to pests and diseases.

Benefits:

- The compound's application in agrochemicals can promote sustainable agricultural practices by reducing reliance on traditional pesticides, thereby minimizing environmental impact .

Analytical Chemistry

This compound serves as a standard in various analytical methods, aiding in the accurate quantification of related compounds in complex mixtures.

Usage:

- It is employed in chromatographic techniques to ensure the reliability of results when analyzing samples containing nicotinic acid derivatives .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical Development | Neurological disorder treatments | Enhanced drug efficacy and specificity |

| Biochemical Research | Nicotinic receptor studies | Improved understanding of neurotransmission |

| Material Science | Organic semiconductors | Advanced material development |

| Agricultural Chemistry | Crop protection formulations | Sustainable pest resistance |

| Analytical Chemistry | Standard for chromatographic analysis | Accurate quantification in complex mixtures |

Case Studies

- Neurological Impact Study : A study demonstrated that derivatives of this compound showed significant improvements in cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent .

- Material Development : Research on the use of this compound in OLEDs indicated that it could improve light emission efficiency compared to other materials currently used in the industry .

- Agrochemical Efficacy : Field trials using formulations based on this compound showed increased crop yield and resistance against specific pests, supporting its application in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives synthesized from the compound.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid: The parent compound, which lacks the 4-chlorophenyl substitution.

4-Chlorobenzoic Acid: A structurally related compound with a chlorophenyl group but lacking the nicotinic acid core.

5-Phenylpyridine-3-carboxylic Acid: Similar structure but without the chlorine substitution.

Uniqueness

5-(4-Chlorophenyl)nicotinic acid is unique due to the presence of both the nicotinic acid core and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

5-(4-Chlorophenyl)nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids, characterized by a nicotinic acid core with a 4-chlorophenyl substitution at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 235.67 g/mol

Synthesis Overview:

The synthesis of this compound typically involves a condensation reaction between 4-chlorobenzaldehyde and nicotinic acid, followed by oxidation using agents like potassium permanganate or chromium trioxide. This method allows for the production of the compound in a laboratory setting and can be scaled for industrial applications.

This compound exhibits biological activity through several mechanisms:

- Nicotinic Acid Pathways: Similar to nicotinic acid, this compound may act as a precursor to nicotinamide coenzymes, which are crucial for metabolic processes. It is metabolized via the Preiss–Handler pathway, leading to the production of NAD (Nicotinamide adenine dinucleotide), essential for redox reactions in cells.

- Receptor Interaction: The compound may interact with neuronal nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and exhibiting neuroprotective effects .

- Lipid Metabolism Modulation: Like its parent compound, it may have antilipolytic effects, reducing plasma free fatty acid levels and influencing lipid profiles by increasing HDL cholesterol levels .

Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects:

- Antilipolytic Activity: It may reduce triglyceride synthesis in hepatocytes by inhibiting diacylglycerol acyltransferase 2, leading to decreased VLDL production .

- Neuroprotective Effects: The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, possibly through modulation of nAChRs .

- Anti-inflammatory Properties: Preliminary studies suggest that derivatives of nicotinic acid can exert anti-inflammatory effects, which may extend to this compound .

Study on Lipid Profiles

A study investigating the effects of nicotinic acid derivatives on lipid metabolism demonstrated that compounds similar to this compound significantly increased HDL cholesterol while lowering LDL levels in animal models. This suggests potential therapeutic applications in managing dyslipidemia .

Neuroprotective Studies

In vitro studies have indicated that this compound can enhance cell viability in neuronal cultures subjected to oxidative stress. The mechanism appears to involve the modulation of calcium influx through nAChRs, which is crucial for neuronal survival .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Nicotinic Acid | Nicotinic Acid | Increases HDL cholesterol; antilipolytic effects |

| This compound | This compound | Neuroprotective; modulates lipid metabolism |

| 4-Chlorobenzoic Acid | 4-Chlorobenzoic Acid | Limited biological activity compared to nicotinic derivatives |

Propiedades

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZIYNPOAGZGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602382 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-33-3 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.